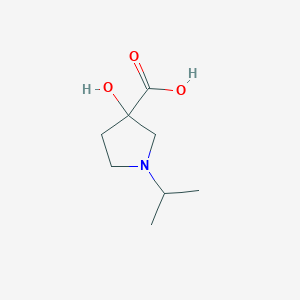

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as isopropylamine and a suitable precursor for the pyrrolidine ring.

Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions, including cyclization and functional group transformations.

Introduction of Hydroxy and Carboxylic Acid Groups: The hydroxy and carboxylic acid groups are introduced through selective functionalization reactions, such as oxidation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Common techniques include:

Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and selectivity.

Continuous Flow Chemistry: Implementing continuous flow processes for large-scale production.

Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of 3-hydroxy-pyrrolidine compounds exhibit significant biological activities. For instance, studies have highlighted their roles in modulating metabolic pathways and influencing receptor activities. Specifically, the compound is noted for its interaction with G protein-coupled receptors, which are crucial in numerous physiological processes including metabolism and immune response .

Case Study: Lipolysis Regulation

One of the prominent applications of 3-hydroxy-1-isopropylpyrrolidine-3-carboxylic acid is in the regulation of lipolysis. It has been observed that this compound can inhibit lipolysis in adipocytes, thereby potentially aiding in weight management and metabolic disorders . This mechanism is particularly relevant in conditions like obesity and diabetes, where the control of fat mobilization is critical.

Biochemical Applications

Biochemical Pathways

The compound's structure allows it to participate in various biochemical pathways. It acts as an intermediate in metabolic processes, influencing energy metabolism by activating specific receptors involved in lipid metabolism . Its role as a signaling molecule can be pivotal in understanding energy balance and metabolic health.

Case Study: G Protein-Coupled Receptors

In-depth studies on the activation of G protein-coupled receptors by this compound reveal its potential to mediate cellular responses to metabolic changes. Research has shown that this compound can induce intracellular signaling cascades that affect adipocyte function and energy expenditure .

Industrial Applications

Cosmetic Formulations

The compound's properties make it a candidate for use in cosmetic formulations. Its ability to enhance skin hydration and provide anti-inflammatory effects positions it well within the skincare industry. Experimental designs have demonstrated the efficacy of formulations containing this compound, contributing to improved skin health outcomes .

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-3-carboxylic acid: Lacks the hydroxy and isopropyl groups.

1-Isopropylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group.

3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid: Has a methyl group instead of an isopropyl group.

Uniqueness

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid is unique due to the presence of both hydroxy and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid (also referred to as 3-HIPCA) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, metabolic pathways, and implications for therapeutic applications.

Chemical Structure and Properties

3-HIPCA is a derivative of pyrrolidine, characterized by a hydroxyl group and a carboxylic acid functional group. The molecular structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 3-HIPCA against various bacterial strains. In vitro assays demonstrated that 3-HIPCA exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition rate of over 90% against Acidovorax citrulli at a concentration of 100 μg/mL, showcasing its effectiveness as a bactericidal agent .

Table 1: Antibacterial Activity of 3-HIPCA Against Various Bacterial Strains

| Bacterial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Acidovorax citrulli | 90.45 |

| Ralstonia solanacearum | 84.39 |

| Xanthomonas axonopodis pv. manihotis | 82.38 |

| Dickeya zeae | 82.38 |

These findings indicate that 3-HIPCA could serve as a promising candidate for developing new antibacterial agents.

The mechanism by which 3-HIPCA exerts its antibacterial effects involves disrupting bacterial cell membrane integrity and inhibiting biofilm formation. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed that treatment with 3-HIPCA led to significant morphological changes in bacterial cells, indicating compromised cell structure .

Metabolic Pathways

3-HIPCA is involved in various metabolic pathways, particularly in the metabolism of amino acids and carboxylic acids. It has been noted for its role in detoxification processes through hydrolysis, which is crucial for understanding its pharmacokinetics and potential toxicity profiles .

Case Studies

A case study focused on the application of 3-HIPCA in agricultural settings demonstrated its efficacy in controlling plant bacterial pathogens. In pot experiments, plants treated with 3-HIPCA showed improved health and reduced disease severity compared to untreated controls. This suggests its utility not only in human health but also in agricultural biotechnology .

Propiedades

Fórmula molecular |

C8H15NO3 |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

3-hydroxy-1-propan-2-ylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H15NO3/c1-6(2)9-4-3-8(12,5-9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11) |

Clave InChI |

HUBZAJZYTLBVCS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CCC(C1)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.